molecular formula C12H11BrO2 B14441143 5-(1-Bromoethylidene)-3-phenyloxolan-2-one CAS No. 79054-06-1

5-(1-Bromoethylidene)-3-phenyloxolan-2-one

Cat. No.: B14441143
CAS No.: 79054-06-1
M. Wt: 267.12 g/mol
InChI Key: GHKIPZRZCAVFNK-UHFFFAOYSA-N
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Description

5-(1-Bromoethylidene)-3-phenyloxolan-2-one is an organic compound characterized by the presence of a bromoethylidene group attached to a phenyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromoethylidene)-3-phenyloxolan-2-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 3-phenyloxolan-2-one using bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromoethylidene)-3-phenyloxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding ethylidene derivative.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like ethanol or dimethyl sulfoxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of ethylidene derivatives.

    Oxidation: Formation of oxidized products with additional functional groups.

Scientific Research Applications

5-(1-Bromoethylidene)-3-phenyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Bromoethylidene)-3-phenyloxolan-2-one involves its interaction with molecular targets through its reactive bromoethylidene group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Chloroethylidene)-3-phenyloxolan-2-one: Similar structure with a chlorine atom instead of bromine.

    5-(1-Iodoethylidene)-3-phenyloxolan-2-one: Similar structure with an iodine atom instead of bromine.

    5-(1-Fluoroethylidene)-3-phenyloxolan-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

5-(1-Bromoethylidene)-3-phenyloxolan-2-one is unique due to the specific reactivity of the bromoethylidene group, which offers distinct chemical properties and potential applications compared to its chloro, iodo, and fluoro analogs. The bromine atom provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.

Properties

CAS No.

79054-06-1

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

5-(1-bromoethylidene)-3-phenyloxolan-2-one

InChI

InChI=1S/C12H11BrO2/c1-8(13)11-7-10(12(14)15-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

GHKIPZRZCAVFNK-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC(C(=O)O1)C2=CC=CC=C2)Br

Origin of Product

United States

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